molecular formula C19H20N2O2S B2571718 (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine CAS No. 1024411-33-3

(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine

Cat. No.: B2571718
CAS No.: 1024411-33-3
M. Wt: 340.44
InChI Key: BRJIFGOUURVKSU-UHFFFAOYSA-N
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Description

(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine is a complex organic compound with a unique structure that combines a quinoline moiety with a sulfonyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrocarbons.

Scientific Research Applications

(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. The sulfonyl amine group can interact with proteins, potentially inhibiting their function or altering their activity. These interactions can lead to various biological effects, depending on the specific context and target .

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine: Unique due to its combination of a quinoline moiety and a sulfonyl amine group.

    Quinoline derivatives: Often used in medicinal chemistry for their antimicrobial and anticancer properties.

    Sulfonyl amine compounds: Known for their ability to interact with proteins and enzymes.

Uniqueness

The uniqueness of this compound lies in its dual functionality, combining the properties of both quinoline and sulfonyl amine groups.

Biological Activity

(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine is a complex organic compound notable for its potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a quinoline moiety and a sulfonyl amine group, which contributes to its biological activity. The structural formula can be represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure allows for interactions with various biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with DNA and proteins:

  • DNA Interaction : The quinoline moiety can intercalate with DNA, influencing replication and transcription processes.
  • Protein Interaction : The sulfonyl amine group may inhibit protein functions or alter their activities, leading to various downstream effects in cellular processes.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies on related quinoline derivatives have shown selective cytotoxicity against several cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (Breast Cancer)< 10
Compound BHCT-15 (Colon Cancer)15
Compound CEKVX (Lung Cancer)5

These results suggest that the compound could be further evaluated for its potential as an anticancer agent.

Antimicrobial Activity

Antimicrobial screening of quinoline derivatives has demonstrated effectiveness against various bacterial strains. For example, certain derivatives showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus:

CompoundMIC (µg/mL)
Compound 116
Compound 232
Compound 332

This antimicrobial potential indicates that this compound may also be useful in developing new antibacterial agents.

Case Studies and Research Findings

  • Study on Antitumor Activity : A study published in PubMed Central examined the antitumor effects of quinoline derivatives, revealing that specific structural modifications enhanced activity against various cancer cell lines. The findings emphasized the importance of functional groups in determining efficacy .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing new derivatives of substituted quinazolinones, which are structurally related to the compound . Results indicated significant antimicrobial activity against multiple strains, reinforcing the potential for similar compounds .
  • Mechanistic Insights : Investigations into the mechanism revealed that compounds with similar structures could modulate key cellular pathways involved in cancer progression and microbial resistance .

Properties

IUPAC Name

N-(3-methyl-4-propan-2-ylphenyl)quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-13(2)17-10-9-16(12-14(17)3)21-24(22,23)18-8-4-6-15-7-5-11-20-19(15)18/h4-13,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJIFGOUURVKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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